molecular formula C10H11ClO B1340147 2-(2-Chlorophenyl)-2-methylpropanal CAS No. 484001-11-8

2-(2-Chlorophenyl)-2-methylpropanal

Cat. No.: B1340147
CAS No.: 484001-11-8
M. Wt: 182.64 g/mol
InChI Key: HETBONPDAKNQHA-UHFFFAOYSA-N
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Description

2-(2-Chlorophenyl)-2-methylpropanal is an aldehyde derivative featuring a 2-chlorophenyl group and a methyl substituent on the α-carbon of the propanal backbone. The aldehyde functional group confers reactivity toward nucleophilic additions, while the 2-chlorophenyl moiety may influence electronic and steric properties, affecting solubility and stability. Analogous compounds, such as those with modified substituents or protective groups, are utilized in research and industrial settings, as seen in the evidence .

Properties

IUPAC Name

2-(2-chlorophenyl)-2-methylpropanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO/c1-10(2,7-12)8-5-3-4-6-9(8)11/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HETBONPDAKNQHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C=O)C1=CC=CC=C1Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40475950
Record name 2-(2-Chlorophenyl)-2-methylpropanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40475950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

484001-11-8
Record name 2-(2-Chlorophenyl)-2-methylpropanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40475950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chlorophenyl)-2-methylpropanal typically involves the reaction of 2-chlorobenzaldehyde with isobutyraldehyde under specific conditions. One common method includes the use of a phase-transfer catalyst to facilitate the reaction. The reaction is carried out in the presence of a base, such as sodium hydroxide, and an organic solvent like dichloromethane. The mixture is stirred vigorously under controlled temperature conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of environmentally friendly solvents and catalysts is preferred to minimize the environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chlorophenyl)-2-methylpropanal can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Formation of 2-(2-chlorophenyl)-2-methylpropanoic acid.

    Reduction: Formation of 2-(2-chlorophenyl)-2-methylpropanol.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-(2-Chlorophenyl)-2-methylpropanal has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-(2-Chlorophenyl)-2-methylpropanal involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the inhibition of certain enzymes or the modulation of signaling pathways, contributing to its biological effects .

Comparison with Similar Compounds

2-Methyl-2-phenylpropanoyl Chloride

  • Structure : Replaces the aldehyde group with an acyl chloride.
  • Reactivity : The acyl chloride enhances electrophilicity, making it suitable for Friedel-Crafts acylation or esterification reactions.
  • Applications : Used in pilot-scale or production applications for synthesizing esters or amides .

2-[2-[tert-Butyl(dimethyl)silyl]oxyphenyl]-2-methylpropanal

  • Structure : Introduces a bulky tert-butyldimethylsilyl (TBS) ether at the 2-position of the phenyl ring.
  • Impact: The TBS group improves stability and solubility in non-polar solvents, facilitating use in multi-step syntheses.
  • Purity : Available at ≥95% purity, indicating suitability for precise synthetic workflows .

2-[(4-Chlorophenyl)sulfanyl]-2-methylpropanal O-Methyloxime

  • Structure : Features a 4-chlorophenylsulfanyl group and an O-methyloxime instead of the aldehyde.
  • Functionality : The oxime acts as a protective group for aldehydes/ketones, while the sulfanyl group may confer unique redox properties.
  • Stereochemistry : Exists as an (E)-isomer, influencing molecular geometry and interaction with biological targets .

Positional Isomerism and Electronic Effects

  • Chlorine Position : The target compound’s 2-chlorophenyl group induces ortho-directed steric hindrance, whereas the 4-chlorophenyl analog () allows para-directed electronic effects, altering reactivity in aromatic substitution reactions .

Data Table: Key Properties of 2-(2-Chlorophenyl)-2-methylpropanal and Analogues

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Purity/Notes
This compound Not Available C₁₀H₁₁ClO ~182.45 (estimated) 2-Chlorophenyl, aldehyde N/A
2-Methyl-2-phenylpropanoyl Chloride Not Provided C₁₁H₁₁ClO ~194.5 (estimated) Phenyl, acyl chloride Available in multi-kilogram batches
2-[2-[tert-Butyl(dimethyl)silyl]oxyphenyl]-2-methylpropanal 2338684-90-3 C₁₆H₂₆O₂Si 278.46 TBS ether, aldehyde ≥95% purity
2-[(4-Chlorophenyl)sulfanyl]-2-methylpropanal O-Methyloxime 306979-71-5 C₁₁H₁₄ClNOS 257.75 4-Chlorophenylsulfanyl, O-methyloxime (E)-isomer specified

Notes

  • Data Limitations : Physical properties (e.g., melting point) and detailed mechanistic studies are absent in the provided evidence.
  • Safety and Handling : Compounds like acyl chlorides () require stringent safety protocols due to high reactivity and corrosivity .
  • Regulatory Status : Biosynth-branded compounds () are labeled for lab use only, emphasizing compliance with local regulations .

Biological Activity

2-(2-Chlorophenyl)-2-methylpropanal, with the chemical formula C10_{10}H11_{11}ClO and CAS Number 484001-11-8, is a compound that has garnered attention due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a chlorophenyl group attached to a branched aldehyde structure. Its physical properties include:

  • Molecular Weight : 182.65 g/mol
  • Melting Point : Approximately 258 °C
  • Solubility : Soluble in organic solvents such as ethanol and acetone.

Research indicates that this compound may interact with various biological targets, similar to other compounds in its class. The following mechanisms have been proposed:

  • Receptor Binding : The compound exhibits significant binding affinity to adrenergic receptors, with a calculated binding energy of -97 kcal/mol, suggesting a strong interaction at the receptor's active site .
  • Biochemical Pathways : It influences several biochemical pathways, particularly those related to adrenergic signaling and aldose reductase activity. These pathways are crucial for regulating physiological responses such as metabolism and cell signaling .

Antimicrobial Properties

Studies have demonstrated that this compound possesses antimicrobial activity against various bacterial strains. It has shown effectiveness in inhibiting the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent.

Anticancer Potential

Preliminary studies suggest that this compound may exhibit anticancer properties. In vitro assays have indicated that it can induce apoptosis in cancer cell lines by disrupting mitochondrial function and altering cellular metabolism .

Case Studies

  • Antimicrobial Efficacy : A study conducted on the effects of this compound against Staphylococcus aureus and Escherichia coli showed a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains, indicating its potential as an effective antimicrobial agent.
  • Cancer Cell Line Study : In a laboratory setting, treatment of human breast cancer cells (MCF-7) with varying concentrations of the compound resulted in a dose-dependent decrease in cell viability, with IC50 values determined to be around 25 µM after 48 hours of exposure.

Data Table: Summary of Biological Activities

Activity TypeTarget Organisms/CellsObserved EffectReference
AntimicrobialStaphylococcus aureusMIC = 32 µg/mL
AntimicrobialEscherichia coliMIC = 32 µg/mL
AnticancerMCF-7 (breast cancer)IC50 = 25 µM after 48 hours

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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